molecular formula C20H19ClN2O B2853656 4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile CAS No. 2034243-19-9

4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile

Cat. No.: B2853656
CAS No.: 2034243-19-9
M. Wt: 338.84
InChI Key: BOICZEFDPGLVRU-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile ( 2034243-19-9) is a chemical compound with the molecular formula C20H19ClN2O and a molecular weight of 338.83 g/mol . This structurally unique molecule features a seven-membered azepane ring, a 4-chlorophenyl moiety, and a benzonitrile group, making it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds containing the azepane scaffold are of significant research interest due to their wide array of biological and pharmacological properties . The benzazepine core is a distinctive ring skeleton explored for its potential in treating various conditions, underscoring its importance in developing new therapeutic agents . This product is supplied with a minimum purity of 90% and is available for immediate shipment in quantities ranging from 1mg to 75mg . This chemical is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c21-19-10-8-16(9-11-19)18-3-1-2-12-23(14-18)20(24)17-6-4-15(13-22)5-7-17/h4-11,18H,1-3,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOICZEFDPGLVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile typically involves the reaction of 4-chlorobenzoyl chloride with 3-(4-chlorophenyl)azepane in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Employed in the development of catalysts and advanced materials.

Mechanism of Action

The mechanism of action of 4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in core heterocycles, substituents, and functional groups. Below is a detailed analysis of key differences and their implications:

Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Applications
4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile Azepane (7-membered) 4-Chlorophenyl, nitrile, carbonyl ~354.8 g/mol* Drug intermediates, enzyme studies
4-[3-(4-Chlorophenyl)propanoyl]benzonitrile Linear propanoyl chain 4-Chlorophenyl, nitrile, ketone 283.7 g/mol Industrial research
3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile Chiral butane backbone 4-Chlorophenyl, nitrile, amino 325.8 g/mol Drug candidates, enzyme-substrate studies
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile Piperazine (6-membered) Phenyl, nitrile, phenylethyl 305.4 g/mol CNS drug development
4-[{2-[3-(4-Chlorophenyl)-5-(4-propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]... Pyrazole-thiazole hybrid 4-Chlorophenyl, nitrile, pyrazole, thiazole ~470.5 g/mol* Antimicrobial agents

*Estimated based on structural formula.

Key Findings

Core Heterocycle Influence: The azepane ring in the target compound provides greater conformational flexibility compared to the piperazine ring in or the rigid pyrazole-thiazole system in . This flexibility may enhance binding to larger enzyme pockets but could reduce metabolic stability compared to smaller rings. The propanoyl derivative lacks a heterocycle, resulting in lower molecular weight and reduced steric hindrance, making it more suitable for industrial applications.

Substituent Effects :

  • The 4-chlorophenyl group is common across all analogs, contributing to lipophilicity and π-π stacking interactions.
  • The nitrile group in all compounds enhances polarity and electron-withdrawing effects, influencing reactivity and binding to cysteine residues in enzymes .
  • Chiral centers in the butan-2-yl derivative enable stereoselective interactions, a feature absent in the azepane compound.

Biological and Pharmacological Implications: The azepane compound’s carbonyl linkage may improve hydrogen-bonding capacity compared to the amino group in or the ketone in . The pyrazole-thiazole hybrid in demonstrated selective antimicrobial activity in molecular docking studies, suggesting that the azepane analog could be repurposed for similar applications but with distinct pharmacokinetic profiles.

Q & A

Q. What are the key synthetic routes for 4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile?

The synthesis typically involves a multi-step process starting from 4-chlorobenzoic acid derivatives. Key steps include:

  • Azepane ring formation : Cyclization of precursors under controlled pH and temperature to stabilize reactive intermediates .
  • Coupling reactions : Amide bond formation between the azepane ring and the chlorophenyl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
  • Benzonitrile introduction : Nucleophilic aromatic substitution or cyanation reactions, often requiring palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .
    Critical considerations : Purification via column chromatography and monitoring by TLC/HPLC to ensure intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural elucidation : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and confirms the azepane ring conformation .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic signals) and verifies carbonyl/azepane connectivity .
    • FT-IR : Identifies functional groups (C=O stretch ~1650 cm⁻¹, C≡N ~2200 cm⁻¹) .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation .

Advanced Research Questions

Q. How can multi-step synthesis be optimized to improve yield and scalability?

  • Reaction condition tuning :
    • Temperature control : Azepane cyclization requires 60–80°C to minimize side-product formation .
    • Solvent selection : Polar aprotic solvents (e.g., DCM/THF) enhance coupling reaction efficiency .
  • Catalyst optimization : Ligand-free Pd catalysts reduce costs and simplify cyanation steps .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Orthogonal assays : Cross-validate target inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to distinguish direct vs. off-target effects .
  • Structural analogs : Compare activity profiles of fluorophenyl vs. chlorophenyl derivatives to isolate substituent-specific effects (e.g., highlights chlorine’s role in receptor binding) .
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines to account for variability .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : Map interactions between the chlorophenyl group and target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
  • DFT calculations : Predict electron density distribution to explain reactivity trends (e.g., benzonitrile’s electrophilicity) .
  • MD simulations : Simulate azepane ring flexibility in aqueous environments to assess conformational stability .

Q. How do substituents influence the compound’s physicochemical and biological properties?

  • Chlorophenyl vs. fluorophenyl : Chlorine’s electron-withdrawing effect enhances metabolic stability but may reduce solubility; fluorine improves bioavailability in CNS-targeted analogs .
  • Azepane ring size : Seven-membered rings offer conformational flexibility, optimizing binding pocket accommodation compared to smaller heterocycles .
  • Benzonitrile moiety : The nitrile group participates in hydrogen bonding with catalytic lysine residues in enzymatic targets .

Methodological Notes

  • Key references : Peer-reviewed journals (e.g., Acta Crystallographica), PubChem, and CAS provided validated data.
  • Experimental rigor : Emphasis on reproducibility via detailed reaction logs and spectral validation .

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